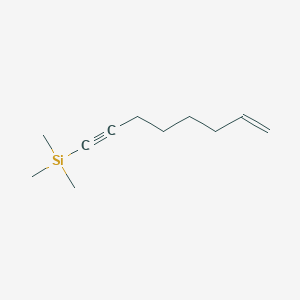
Silane, trimethyl-7-octen-1-ynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl-7-octen-1-ynyl-, also known as trimethoxy(7-octen-1-yl)silane, is an organosilicon compound with the molecular formula C11H24O3Si. This compound is characterized by the presence of a silane group attached to a 7-octen-1-ynyl chain. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silane, trimethyl-7-octen-1-ynyl-, can be synthesized through several methods. One common approach involves the reaction of 7-octen-1-ynyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl-7-octen-1-ynyl-, often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl-7-octen-1-ynyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silane group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and organic synthesis .
Scientific Research Applications
Silane, trimethyl-7-octen-1-ynyl-, finds extensive use in scientific research across multiple disciplines:
Mechanism of Action
The mechanism by which silane, trimethyl-7-octen-1-ynyl-, exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial for its role as a coupling agent and in surface modification applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, trimethyl-7-octen-1-ynyl-, include:
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to silicon.
Vinyltrimethoxysilane: Contains a vinyl group attached to the silicon atom, used in similar applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used in the modification of surfaces and materials.
Uniqueness
What sets silane, trimethyl-7-octen-1-ynyl-, apart from these similar compounds is its unique 7-octen-1-ynyl chain. This structural feature imparts distinct chemical properties, making it particularly useful in applications requiring specific surface modifications and enhanced material properties.
Properties
CAS No. |
91657-05-5 |
|---|---|
Molecular Formula |
C11H20Si |
Molecular Weight |
180.36 g/mol |
IUPAC Name |
trimethyl(oct-7-en-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
InChI Key |
VPDUOUQZMQFMKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)

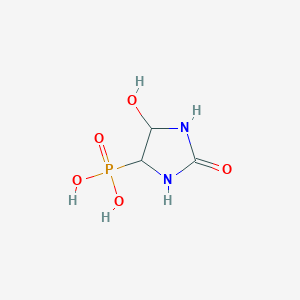
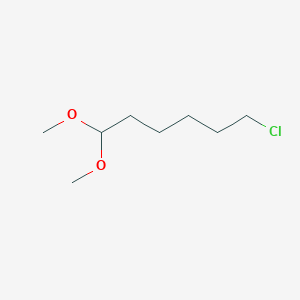
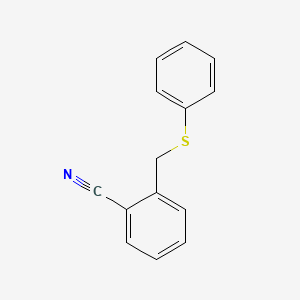
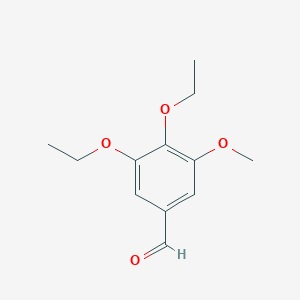

![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
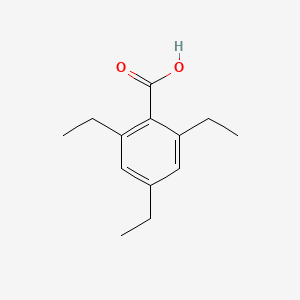
![3-Chloro-4-(morpholin-4-yl)-2H-thieno[2,3-h][1]benzopyran-2-one](/img/structure/B14365009.png)

